molecular formula C12H18O3 B12286277 (4R)-1-Hydroxy-4-(1-methylethenyl)-2-cyclohexene-1-methanol 1-Acetate

(4R)-1-Hydroxy-4-(1-methylethenyl)-2-cyclohexene-1-methanol 1-Acetate

Cat. No.: B12286277
M. Wt: 210.27 g/mol
InChI Key: VFVJYMAACGYTMS-UHFFFAOYSA-N
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Description

(4R)-1-Hydroxy-4-(1-methylethenyl)-2-cyclohexene-1-methanol 1-Acetate is a complex organic compound with a unique structure that includes a cyclohexene ring substituted with hydroxy, methylethenyl, and methanol acetate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R)-1-Hydroxy-4-(1-methylethenyl)-2-cyclohexene-1-methanol 1-Acetate typically involves multiple steps, starting from simpler organic molecules. One common method involves the Diels-Alder reaction, followed by functional group modifications. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired stereochemistry and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods often utilize continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(4R)-1-Hydroxy-4-(1-methylethenyl)-2-cyclohexene-1-methanol 1-Acetate can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the hydroxy group to a carbonyl group.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The acetate group can be replaced with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and sodium ethoxide (NaOEt) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols.

Scientific Research Applications

Chemistry

In chemistry, (4R)-1-Hydroxy-4-(1-methylethenyl)-2-cyclohexene-1-methanol 1-Acetate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of stereochemistry and reaction mechanisms.

Biology

In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural features make it a useful probe for investigating biochemical processes.

Medicine

In medicine, this compound has potential applications as a precursor for drug development. Its ability to undergo various chemical modifications makes it a versatile candidate for creating new therapeutic agents.

Industry

In industrial applications, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity and functional groups make it suitable for producing polymers, resins, and other advanced materials.

Mechanism of Action

The mechanism of action of (4R)-1-Hydroxy-4-(1-methylethenyl)-2-cyclohexene-1-methanol 1-Acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    (4R)-1-Hydroxy-4-(1-methylethenyl)-2-cyclohexene-1-methanol: Lacks the acetate group, resulting in different reactivity and applications.

    (4R)-1-Hydroxy-4-(1-methylethenyl)-2-cyclohexene-1-methanol 1-Propionate: Similar structure but with a propionate group instead of acetate, leading to variations in chemical behavior.

Uniqueness

The presence of the acetate group in (4R)-1-Hydroxy-4-(1-methylethenyl)-2-cyclohexene-1-methanol 1-Acetate imparts unique properties, such as increased reactivity in substitution reactions and potential for ester hydrolysis. These features distinguish it from other similar compounds and expand its range of applications.

Properties

IUPAC Name

(1-hydroxy-4-prop-1-en-2-ylcyclohex-2-en-1-yl)methyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O3/c1-9(2)11-4-6-12(14,7-5-11)8-15-10(3)13/h4,6,11,14H,1,5,7-8H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFVJYMAACGYTMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1CCC(C=C1)(COC(=O)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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